1-(9-propyl-9H-carbazol-3-yl)ethanone
Overview
Description
1-(9-Propyl-9H-carbazol-3-yl)ethanone is an organic compound belonging to the carbazole family Carbazoles are known for their aromatic heterocyclic structure, which consists of a pyrrole ring fused on either side to a benzene ring This compound is characterized by the presence of a propyl group at the 9th position and an ethanone group at the 3rd position of the carbazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-propyl-9H-carbazol-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole, which is commercially available or can be synthesized through various methods.
Alkylation: The 9H-carbazole undergoes alkylation at the 9th position using propyl bromide in the presence of a base such as potassium carbonate. This step introduces the propyl group to form 9-propyl-9H-carbazole.
Acylation: The 9-propyl-9H-carbazole is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. This reaction introduces the ethanone group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(9-Propyl-9H-carbazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(9-Propyl-9H-carbazol-3-yl)ethanone has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(9-propyl-9H-carbazol-3-yl)ethanone involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(9-ethyl-9H-carbazol-3-yl)ethanone: Similar structure with an ethyl group instead of a propyl group.
1-(9-methyl-9H-carbazol-3-yl)ethanone: Similar structure with a methyl group instead of a propyl group.
1-(9-butyl-9H-carbazol-3-yl)ethanone: Similar structure with a butyl group instead of a propyl group.
Uniqueness
1-(9-Propyl-9H-carbazol-3-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 9th position and the ethanone group at the 3rd position confer distinct properties that differentiate it from other carbazole derivatives.
Properties
IUPAC Name |
1-(9-propylcarbazol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-10-18-16-7-5-4-6-14(16)15-11-13(12(2)19)8-9-17(15)18/h4-9,11H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSICPNDQWXVALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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